oxazopyrroloquinoline trimethyl ester oxazopyrroloquinoline trimethyl ester
Brand Name: Vulcanchem
CAS No.: 144219-07-8
VCID: VC0127041
InChI: InChI=1S/C18H13N3O7/c1-25-16(22)7-4-9(17(23)26-2)21-13-11(7)12-8(15-14(13)19-6-28-15)5-10(20-12)18(24)27-3/h4-6,21H,1-3H3
SMILES: COC(=O)C1=CC(=C2C(=C3C(=C4C2=NC(=C4)C(=O)OC)OC=N3)N1)C(=O)OC
Molecular Formula: C18H13N3O7
Molecular Weight: 383.3 g/mol

oxazopyrroloquinoline trimethyl ester

CAS No.: 144219-07-8

Main Products

VCID: VC0127041

Molecular Formula: C18H13N3O7

Molecular Weight: 383.3 g/mol

oxazopyrroloquinoline trimethyl ester - 144219-07-8

CAS No. 144219-07-8
Product Name oxazopyrroloquinoline trimethyl ester
Molecular Formula C18H13N3O7
Molecular Weight 383.3 g/mol
IUPAC Name trimethyl 5-oxa-3,10,16-triazatetracyclo[10.4.0.02,6.07,11]hexadeca-1,3,6,8,10,12,14-heptaene-9,13,15-tricarboxylate
Standard InChI InChI=1S/C18H13N3O7/c1-25-16(22)7-4-9(17(23)26-2)21-13-11(7)12-8(15-14(13)19-6-28-15)5-10(20-12)18(24)27-3/h4-6,21H,1-3H3
Standard InChIKey UPQCPYOFMOUPAK-UHFFFAOYSA-N
Isomeric SMILES COC(=O)C1=CC(=NC2=C1C3=C(C=C(N3)C(=O)OC)C4=C2N=CO4)C(=O)OC
SMILES COC(=O)C1=CC(=C2C(=C3C(=C4C2=NC(=C4)C(=O)OC)OC=N3)N1)C(=O)OC
Canonical SMILES COC(=O)C1=CC(=C2C(=C3C(=C4C2=NC(=C4)C(=O)OC)OC=N3)N1)C(=O)OC
Synonyms OPQ trimethyl ester
OPQ-TME
oxazopyrroloquinoline trimethyl este
PubChem Compound 192332
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator